Cas no 32818-06-7 ((2S)-3-methyl-2-2-(naphthalen-1-yl)acetamidobutanoic acid)

(2S)-3-methyl-2-2-(naphthalen-1-yl)acetamidobutanoic acid structure
32818-06-7 structure
商品名:(2S)-3-methyl-2-2-(naphthalen-1-yl)acetamidobutanoic acid
CAS番号:32818-06-7
MF:C17H19NO3
メガワット:285.337664842606
MDL:MFCD08484553
CID:5185242

(2S)-3-methyl-2-2-(naphthalen-1-yl)acetamidobutanoic acid 化学的及び物理的性質

名前と識別子

    • L-Valine, N-[2-(1-naphthalenyl)acetyl]-
    • (2-(Naphthalen-1-yl)acetyl)-l-valine
    • (2S)-3-methyl-2-2-(naphthalen-1-yl)acetamidobutanoic acid
    • MDL: MFCD08484553
    • インチ: 1S/C17H19NO3/c1-11(2)16(17(20)21)18-15(19)10-13-8-5-7-12-6-3-4-9-14(12)13/h3-9,11,16H,10H2,1-2H3,(H,18,19)(H,20,21)/t16-/m0/s1
    • InChIKey: UCAURZDMFQZLRB-INIZCTEOSA-N
    • ほほえんだ: C(O)(=O)[C@H](C(C)C)NC(CC1=C2C(C=CC=C2)=CC=C1)=O

(2S)-3-methyl-2-2-(naphthalen-1-yl)acetamidobutanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-87576-0.5g
(2S)-3-methyl-2-[2-(naphthalen-1-yl)acetamido]butanoic acid
32818-06-7 90%
0.5g
$397.0 2023-09-01
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1343965-50mg
(2-(Naphthalen-1-yl)acetyl)-l-valine
32818-06-7 95%
50mg
¥15195.00 2024-08-02
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01135149-1g
(2S)-3-Methyl-2-[2-(naphthalen-1-yl)acetamido]butanoic acid
32818-06-7 95%
1g
¥3325.0 2023-03-11
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1343965-250mg
(2-(Naphthalen-1-yl)acetyl)-l-valine
32818-06-7 95%
250mg
¥13322.00 2024-08-02
Enamine
EN300-87576-10g
(2S)-3-methyl-2-[2-(naphthalen-1-yl)acetamido]butanoic acid
32818-06-7 90%
10g
$1778.0 2023-09-01
1PlusChem
1P019QW0-500mg
(2S)-3-methyl-2-[2-(naphthalen-1-yl)acetamido]butanoic acid
32818-06-7 90%
500mg
$553.00 2023-12-17
1PlusChem
1P019QW0-1g
(2S)-3-methyl-2-[2-(naphthalen-1-yl)acetamido]butanoic acid
32818-06-7 90%
1g
$574.00 2023-12-17
1PlusChem
1P019QW0-10g
(2S)-3-methyl-2-[2-(naphthalen-1-yl)acetamido]butanoic acid
32818-06-7 90%
10g
$2260.00 2023-12-17
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1343965-2.5g
(2-(Naphthalen-1-yl)acetyl)-l-valine
32818-06-7 95%
2.5g
¥33132.00 2024-08-02
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01135149-5g
(2S)-3-Methyl-2-[2-(naphthalen-1-yl)acetamido]butanoic acid
32818-06-7 95%
5g
¥9639.0 2023-03-11

(2S)-3-methyl-2-2-(naphthalen-1-yl)acetamidobutanoic acid 関連文献

(2S)-3-methyl-2-2-(naphthalen-1-yl)acetamidobutanoic acidに関する追加情報

(2S)-3-methyl-2-2-(naphthalen-1-yl)acetamidobutanoic acid (CAS No. 32818-06-7): An Overview of a Versatile Compound in Pharmaceutical Research

(2S)-3-methyl-2-2-(naphthalen-1-yl)acetamidobutanoic acid (CAS No. 32818-06-7) is a chiral compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural properties and potential therapeutic applications. This compound, often referred to as Naphthylacetamide, is a derivative of naphthalene and features a complex, multi-functional structure that includes an amide and a carboxylic acid group. The presence of these functional groups, along with the chiral center, makes it a valuable candidate for various biological studies and drug development initiatives.

The chemical structure of (2S)-3-methyl-2-2-(naphthalen-1-yl)acetamidobutanoic acid is characterized by a naphthalene ring system attached to an acetamide moiety, which is further substituted with a methyl group and a carboxylic acid group. The chiral center at the C-2 position imparts enantiomeric specificity, which is crucial for its biological activity and pharmacological properties. This compound can be synthesized through various routes, including chiral resolution techniques and asymmetric synthesis methods, ensuring the production of the desired enantiomer with high purity.

Recent studies have highlighted the potential of (2S)-3-methyl-2-2-(naphthalen-1-yl)acetamidobutanoic acid in several therapeutic areas. One notable application is its use as an anti-inflammatory agent. Research has shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease (IBD). The mechanism of action involves the modulation of signaling pathways involved in inflammation, such as the NF-κB pathway.

In addition to its anti-inflammatory properties, (2S)-3-methyl-2-2-(naphthalen-1-yl)acetamidobutanoic acid has also been investigated for its potential as an anticancer agent. Preclinical studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. The anticancer activity is attributed to its ability to disrupt cell cycle progression and inhibit angiogenesis, thereby reducing tumor growth and metastasis. These findings suggest that (2S)-3-methyl-2-2-(naphthalen-1-yl)acetamidobutanoic acid could be developed into a novel therapeutic agent for cancer treatment.

The pharmacokinetic properties of (2S)-3-methyl-2-2-(naphthalen-1-yl)acetamidobutanoic acid have also been studied extensively. It has been found to exhibit good oral bioavailability and favorable pharmacokinetic parameters, making it suitable for oral administration. The compound is rapidly absorbed from the gastrointestinal tract and distributed throughout the body. Metabolism primarily occurs in the liver through cytochrome P450 enzymes, resulting in the formation of several metabolites that are subsequently excreted via urine and feces.

To further explore the therapeutic potential of (2S)-3-methyl-2-2-(naphthalen-1-yl)acetamidobutanoic acid, several clinical trials are currently underway. These trials aim to evaluate the safety, efficacy, and optimal dosing regimens of the compound in various disease conditions. Preliminary results from phase I trials have shown that the compound is well-tolerated with minimal side effects, paving the way for more advanced clinical studies.

Beyond its therapeutic applications, (2S)-3-methyl-2-2-(naphthalen-1-y l)acetamidobutanoic acid has also been used as a model compound in chemical biology research. Its unique structure makes it an ideal candidate for studying protein-ligand interactions and understanding the molecular mechanisms underlying various biological processes. For instance, researchers have utilized this compound to investigate the binding affinity and selectivity of specific protein targets, providing valuable insights into drug design and optimization strategies.

In conclusion, (2S)-3-methyl-2-2-(naphthalen -1 - yl ) acetamidobutanoic acid (CAS No. 3 8 06 -7) is a multifaceted compound with significant potential in pharmaceutical research. Its anti-inflammatory and anticancer properties, coupled with favorable pharmacokinetic characteristics, make it an attractive candidate for further development into therapeutic agents. Ongoing research and clinical trials will continue to elucidate its full range of applications and optimize its use in medical practice.

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Amadis Chemical Company Limited
(CAS:32818-06-7)(2S)-3-methyl-2-2-(naphthalen-1-yl)acetamidobutanoic acid
A1015402
清らかである:99%/99%
はかる:1g/5g
価格 ($):436.0/1264.0